molecular formula C21H16BrN B8635761 3-Bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine

3-Bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine

Cat. No.: B8635761
M. Wt: 362.3 g/mol
InChI Key: GWMBVYXQHLEBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine is a useful research compound. Its molecular formula is C21H16BrN and its molecular weight is 362.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H16BrN

Molecular Weight

362.3 g/mol

IUPAC Name

5-bromo-13,13-dimethyl-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14,16,18-nonaene

InChI

InChI=1S/C21H16BrN/c1-21(2)16-7-3-4-9-19(16)23-18-11-10-13(22)12-15(18)14-6-5-8-17(21)20(14)23/h3-12H,1-2H3

InChI Key

GWMBVYXQHLEBBT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N3C4=C(C=C(C=C4)Br)C5=C3C1=CC=C5)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.3 g (22.2 mmol) of 8,8-dimethylindolo[3,2,1-de]acridine are initially introduced in 150 ml of CH2Cl2. A solution of 3.9 g (22.3 mmol) of NBS in 100 ml of acetonitrile is subsequently added dropwise at −15° C. with exclusion of light, and the mixture is allowed to come to room temperature and is stirred at this temperature for a further 4 h. 150 ml of water are subsequently added to the mixture, which is then extracted with CH2Cl2. The organic phase is dried over MgSO4, and the solvents are removed in vacuo. The product is washed by stirring with hot hexane, and the solid is isolated.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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